2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid
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Overview
Description
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a benzene ring fused to a thiophene ring. The presence of both benzene and thiophene rings in its structure makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid typically involves the reaction of 1-benzothiophene-3-thiol with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 1-benzothiophene-3-thiol reacts with a benzoic acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The benzothiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzothiophen-2-ylsulfanyl)methyl]benzoic acid
- 2-[(1-Benzothiophen-3-ylsulfonyl)(methyl)amino]benzoic acid
Uniqueness
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid is unique due to the specific position of the thiophene ring and the sulfanyl group. This unique arrangement can result in different chemical reactivity and biological activity compared to its analogs. The presence of the sulfanyl group at the 3-position of the benzothiophene ring can influence its electronic properties and interactions with biological targets.
Properties
CAS No. |
62688-25-9 |
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Molecular Formula |
C16H12O2S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C16H12O2S2/c17-16(18)12-6-2-1-5-11(12)9-19-15-10-20-14-8-4-3-7-13(14)15/h1-8,10H,9H2,(H,17,18) |
InChI Key |
FTGYJDXIDYHMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CSC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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